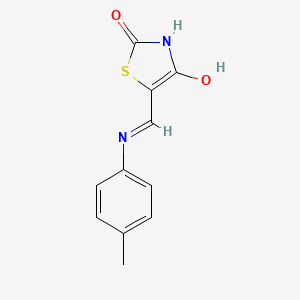
(3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dicloro-2-metoxi-bencilideno)-1-naftilamina: es un compuesto orgánico sintético que se caracteriza por su estructura química única, que incluye grupos dicloro, metoxi y naftilamina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (3,5-Dicloro-2-metoxi-bencilideno)-1-naftilamina normalmente implica la condensación de 3,5-dicloro-2-metoxi-benzaldehído con 1-naftilamina. La reacción se suele llevar a cabo en presencia de un catalizador adecuado y en condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. La elección del método depende de factores como el volumen de producción deseado, la rentabilidad y las consideraciones ambientales. La optimización de los parámetros de reacción, incluyendo la temperatura, la presión y la concentración del catalizador, es crucial para una síntesis industrial eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones: (3,5-Dicloro-2-metoxi-bencilideno)-1-naftilamina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden producir derivados de aminas o alcoholes.
Sustitución: Los átomos de halógeno en el compuesto pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) o el etóxido de sodio (NaOEt) pueden utilizarse para reacciones de sustitución.
Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: En química, (3,5-Dicloro-2-metoxi-bencilideno)-1-naftilamina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología: La posible actividad biológica del compuesto lo convierte en un candidato para estudios de farmacología y toxicología. Los investigadores investigan sus efectos en varios sistemas biológicos para comprender su mecanismo de acción y sus posibles aplicaciones terapéuticas.
Medicina: En medicina, este compuesto puede explorarse para su posible uso como candidato a fármaco. Se estudian sus interacciones con dianas biológicas, como enzimas o receptores, para evaluar su eficacia y seguridad.
Industria: En la industria, (3,5-Dicloro-2-metoxi-bencilideno)-1-naftilamina puede utilizarse en la producción de colorantes, pigmentos y otros productos químicos especiales. Sus propiedades químicas lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (3,5-Dicloro-2-metoxi-bencilideno)-1-naftilamina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares:
- (3,5-Dicloro-2-metoxi-bencilideno)-fenilamina
- (3,5-Dicloro-2-metoxi-bencilideno)-(3,4-dicloro-fenil)-amina
Comparación: En comparación con compuestos similares, (3,5-Dicloro-2-metoxi-bencilideno)-1-naftilamina presenta propiedades únicas debido a la presencia del grupo naftilamina. Esta diferencia estructural puede influir en su reactividad química, actividad biológica y posibles aplicaciones. Por ejemplo, el grupo naftilamina puede mejorar la capacidad del compuesto para interactuar con ciertas dianas biológicas, lo que lo hace más eficaz en aplicaciones específicas.
Propiedades
Fórmula molecular |
C18H13Cl2NO |
|---|---|
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
1-(3,5-dichloro-2-methoxyphenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C18H13Cl2NO/c1-22-18-13(9-14(19)10-16(18)20)11-21-17-8-4-6-12-5-2-3-7-15(12)17/h2-11H,1H3 |
Clave InChI |
DNYDBGPVPCRMKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)C=NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)

![4-Ethoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988081.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11988089.png)
![1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B11988091.png)


![4-[(E)-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B11988109.png)
![isopropyl (2E)-2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11988115.png)
![5'-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11988138.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11988139.png)
